molecular formula C19H23FN2O3 B5395162 6-[4-[(4-Fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid

6-[4-[(4-Fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B5395162
M. Wt: 346.4 g/mol
InChI Key: ISASSHATIUNBHN-UHFFFAOYSA-N
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Description

6-[4-[(4-Fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[(4-Fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzyl halide reacts with the piperazine ring.

    Cyclohexene Carboxylic Acid Formation: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile, followed by carboxylation to introduce the carboxylic acid group.

    Final Coupling: The final step involves coupling the fluorophenyl-substituted piperazine with the cyclohexene carboxylic acid under amide bond-forming conditions, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-[(4-Fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

6-[4-[(4-Fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[4-[(4-Fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    2-Methyl-4-(trifluoromethyl)phenyl compounds: Compounds with similar aromatic substitution patterns.

Uniqueness

6-[4-[(4-Fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of a fluorophenyl group, a piperazine ring, and a cyclohexene carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c20-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)19(24)25/h1-2,5-8,16-17H,3-4,9-13H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISASSHATIUNBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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